5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde typically involves the fluorination of pyrrolopyridine derivatives. One common method includes the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts . The reaction conditions often require the presence of strong acids and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, cyclization, and formylation to introduce the aldehyde group at the 6-position of the pyrrolopyridine ring .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-methanol.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and aldehyde groups influences its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPXIDCAJUCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678443 |
Source
|
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-60-7 |
Source
|
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.